molecular formula C7H14ClNO3 B2983751 (2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride CAS No. 2416218-33-0

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride

Cat. No.: B2983751
CAS No.: 2416218-33-0
M. Wt: 195.64
InChI Key: PYQKDNXCKYOCIW-NTSWFWBYSA-N
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Description

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique oxane ring structure and the presence of both an aminomethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an aminomethyl group is introduced to the oxane ring.

    Formation of the Carboxylic Acid Group: This can be done through oxidation reactions where a suitable precursor is oxidized to form the carboxylic acid group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, while the carboxylic acid group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid: The non-hydrochloride form of the compound.

    (2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

    (2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;acetate: A similar compound with an acetate salt.

Uniqueness

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a carboxylic acid group. This combination of features may confer unique chemical and biological properties.

Properties

IUPAC Name

(2R,6S)-6-(aminomethyl)oxane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQQKAUUSYCFRS-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H](C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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